molecular formula C20H13Cl2F3N2O2 B2592071 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338967-24-1

6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2592071
CAS No.: 338967-24-1
M. Wt: 441.23
InChI Key: SGFPPAUJSVTUQR-LUOAPIJWSA-N
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Description

“6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime” is a chemical compound with the CAS number 338967-24-1 . It is also known by other names such as “3-Pyridinecarboxaldehyde, 6-[3-(trifluoromethyl)phenoxy]-, O-[(2,4-dichlorophenyl)methyl]oxime” and "(E)-(2,4-dichlorophenyl)methoxyphenoxy]pyridin-3-yl}methylidene)amine" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H8F3NO2/c14-13(15,16)10-2-1-3-11(6-10)19-12-5-4-9(8-18)7-17-12/h1-8H . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.21 . It is a solid at room temperature . The boiling point is reported to be between 51-54 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization of Complex Compounds

Research has been conducted on the synthesis and structural characterization of heteropolyhedral silver compounds containing polydentate ligands similar to the specified chemical structure. These studies provide insights into the molecular and crystal structures of these compounds through spectral and XRD data, elucidating their coordination polyhedra, bond lengths, and basic character of nitrogen atoms in oxime ligands. This foundational work is crucial for understanding the chemical properties and potential applications of such compounds in catalysis, materials science, and nanotechnology (Jiménez‐Pulido et al., 2013).

Development of Novel Fluorescence Probes

Another area of application is the development of novel fluorescence probes to detect reactive oxygen species (ROS), which is essential for studying oxidative stress in biological systems. Research on compounds with phenoxy and oxime functionalities has led to the creation of probes that can selectively detect and differentiate highly reactive oxygen species, paving the way for their use in biological and chemical applications to understand the roles of hROS in various processes (Setsukinai et al., 2003).

Catalysis and Reaction Mechanisms

Research involving oxime compounds has also explored their use in catalytic processes and reaction mechanisms. Studies on the ruthenium-mediated reduction of oximes to imines and the synthesis and characterization of imine complexes of ruthenium provide valuable insights into their redox properties and potential applications in catalytic reactions, highlighting the versatility of oxime compounds in synthetic chemistry (Das et al., 2000).

Genotoxicity and Environmental Applications

Moreover, research on the synthesis, spectroscopic characterization, and genotoxicity of azo-oxime metal chelates demonstrates the potential environmental and biological applications of oxime derivatives. Such studies are crucial for assessing the environmental impact and safety of these compounds, contributing to their responsible use in various fields (Cabir et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F3N2O2/c21-16-6-5-14(18(22)9-16)12-28-27-11-13-4-7-19(26-10-13)29-17-3-1-2-15(8-17)20(23,24)25/h1-11H,12H2/b27-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFPPAUJSVTUQR-LUOAPIJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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